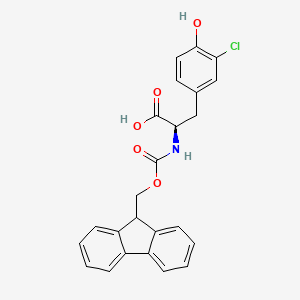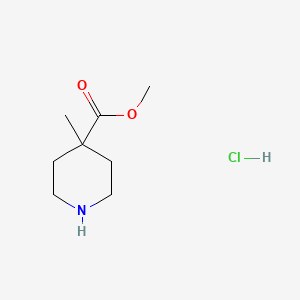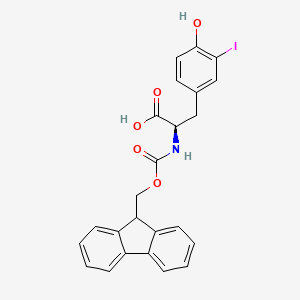
3-(Pentan-3-yl)pyrrolidin
Übersicht
Beschreibung
3-(Pentan-3-yl)pyrrolidine is a chemical compound with the CAS Number: 1249423-87-7 . It has a molecular weight of 141.26 . The IUPAC name for this compound is 3-(1-ethylpropyl)pyrrolidine . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3-(Pentan-3-yl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors . Another common method is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of 3-(Pentan-3-yl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors .Physical And Chemical Properties Analysis
3-(Pentan-3-yl)pyrrolidine is a liquid at room temperature . It has a molecular weight of 141.26 .Wissenschaftliche Forschungsanwendungen
Dipeptidylpeptidase-4 (DPP-4)-Inhibition
3-(Pentan-3-yl)pyrrolidin: wurde als potenzieller Inhibitor des Enzyms DPP-4 identifiziert . DPP-4-Inhibitoren sind eine Klasse von oralen Hypoglykämika, die das Enzym blockieren, das für die Inaktivierung von Inkretin-Hormonen verantwortlich ist, die an der physiologischen Regulation der Glukose-Homöostase beteiligt sind. Diese Inhibitoren werden zur Behandlung von Diabetes mellitus Typ 2 eingesetzt, indem sie die aktiven Inkretin-Spiegel verlängern, wodurch die Insulin-Freisetzung erhöht und die Glucagon-Spiegel im Kreislauf gesenkt werden.
Antagonismus von CCR3
Die Verbindung wurde auf ihre Rolle als neuartiger Antagonist von CCR3 untersucht, einem Chemokin-Rezeptor, der an allergischen Entzündungsreaktionen beteiligt ist . Durch die Inhibition von CCR3 kann This compound bei der Behandlung von Erkrankungen wie Asthma und allergischer Rhinitis helfen, bei denen die CCR3-Eotaxin-Interaktion eine bedeutende Rolle bei der Rekrutierung von Eosinophilen an die Entzündungsstelle spielt.
Krebstherapie
Im Kontext der Krebstherapie haben Modifikationen des Pyrrolidinrings, wie sie in This compound gefunden werden, vielversprechende Ergebnisse in der Entwicklung von selektiven Östrogenrezeptor-Degradern (SERDs) gezeigt . Diese Verbindungen werden bei der Behandlung von Brustkrebs eingesetzt, indem sie den Abbau des Östrogenrezeptors fördern und so die Signalgebung des Rezeptors und das Tumorwachstum hemmen.
Pharmakologische Diversität
Der Pyrrolidin-Kern, einschließlich Derivaten wie This compound, ist ein vielseitiges Gerüst in der Medikamentenentwicklung. Er wurde mit einer Vielzahl von pharmakologischen Aktivitäten in Verbindung gebracht, darunter antimikrobielle, antivirale, krebshemmende, entzündungshemmende, krampflösende und Enzyminhibition . Diese Diversität macht ihn zu einem wertvollen Ziel für die Entwicklung neuer Therapeutika.
Krampflösende und antinozizeptive Aktivitäten
Pyrrolidin-Derivate wurden synthetisiert und auf ihre krampflösenden und antinozizeptiven Aktivitäten untersucht. Zum Beispiel wurden Verbindungen mit einer Pyrrolidin-2,5-dion-Hybridstruktur in vivo getestet und zeigten signifikante krampflösende Eigenschaften .
Therapeutisches Potenzial bei verschiedenen Krankheiten
Pyrrolidin und seine Analoga, einschließlich This compound, wurden als therapeutisch wirksam bei einem breiten Spektrum von Krankheiten identifiziert. Sie wurden für die Verwendung als Fungizide, Antibiotika, entzündungshemmende Medikamente, cholesterinsenkende Medikamente, antituberkulöse und Antitumormittel untersucht .
Safety and Hazards
The safety information for 3-(Pentan-3-yl)pyrrolidine includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
The pyrrolidine ring, including in 3-(Pentan-3-yl)pyrrolidine, is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
It is known that pyrrolidine-containing compounds, such as 3,4-methylenedioxypyrovalerone (3,4-mdpv), interact with the dopamine (da) circuitry in the brain .
Mode of Action
Similar pyrrolidine-containing compounds have been shown to stimulate the dopaminergic neurotransmission . This stimulation results in an increase in extracellular dopamine levels in the striatum .
Biochemical Pathways
Related pyrrolidine-containing compounds have been shown to affect the dopaminergic and serotonergic pathways . These compounds cause an elevation of extracellular dopamine and serotonin levels in vivo .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in pyrrolidine, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Related pyrrolidine-containing compounds have been shown to produce psychostimulant effects mediated by the stimulation of dopaminergic neurotransmission .
Action Environment
It is known that the biological activity of pyrrolidine compounds can be influenced by steric factors and the spatial orientation of substituents .
Biochemische Analyse
Biochemical Properties
3-(Pentan-3-yl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAOs). These interactions can influence the breakdown of neurotransmitters like dopamine and serotonin, thereby affecting their levels in the brain . Additionally, 3-(Pentan-3-yl)pyrrolidine can bind to certain receptor proteins, modulating their activity and influencing signal transduction pathways .
Cellular Effects
The effects of 3-(Pentan-3-yl)pyrrolidine on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By modulating the activity of enzymes like MAOs, 3-(Pentan-3-yl)pyrrolidine can alter the levels of neurotransmitters, impacting cell communication and signaling . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-(Pentan-3-yl)pyrrolidine exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with MAOs can result in the inhibition of these enzymes, leading to increased levels of neurotransmitters . Additionally, 3-(Pentan-3-yl)pyrrolidine can interact with receptor proteins, altering their conformation and activity, which in turn affects downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pentan-3-yl)pyrrolidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(Pentan-3-yl)pyrrolidine remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-(Pentan-3-yl)pyrrolidine vary with different dosages in animal models. At low doses, it can modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biochemical response .
Metabolic Pathways
3-(Pentan-3-yl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall bioactivity and toxicity .
Transport and Distribution
Within cells and tissues, 3-(Pentan-3-yl)pyrrolidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can affect its biochemical activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 3-(Pentan-3-yl)pyrrolidine is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
3-pentan-3-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-8(4-2)9-5-6-10-7-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYYXBIULXIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442722.png)
![3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442724.png)
![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)
![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)


![4-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1442733.png)




![N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochloride](/img/structure/B1442742.png)


